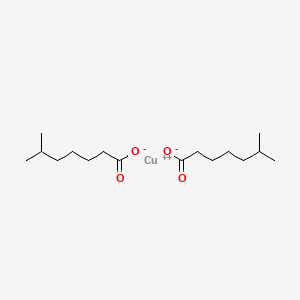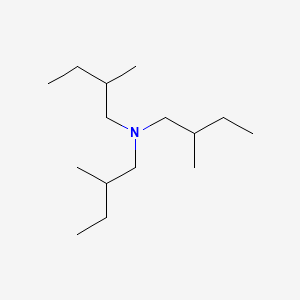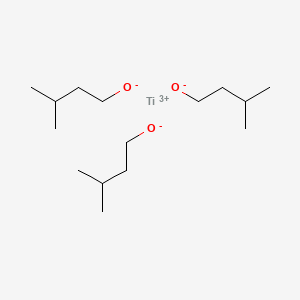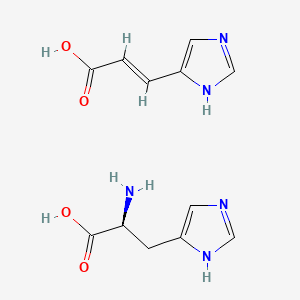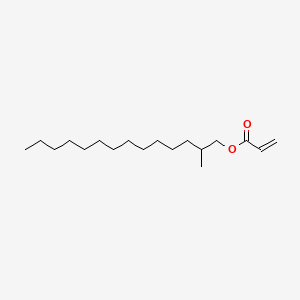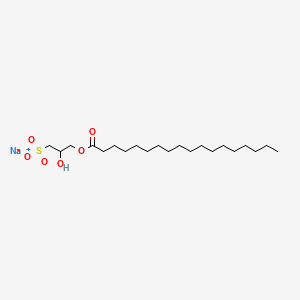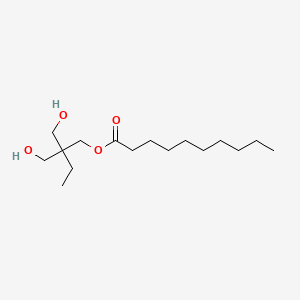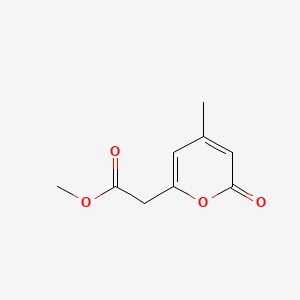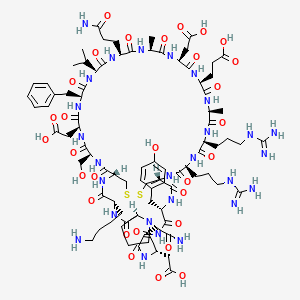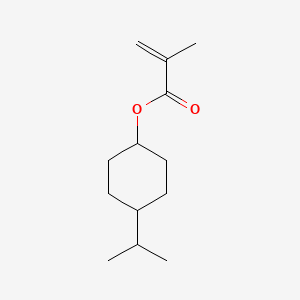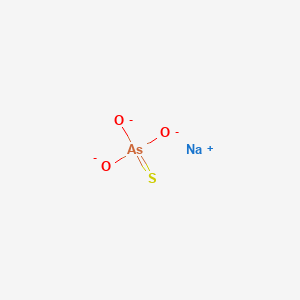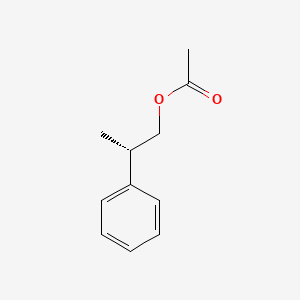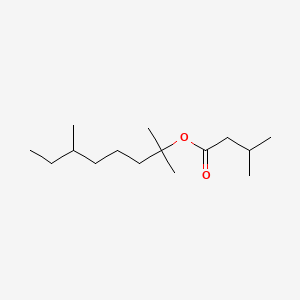
1,1,5-Trimethylheptyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Trimethylheptyl isovalerate, also known by its IUPAC name 2,6-dimethyloctan-2-yl 3-methylbutanoate, is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 g/mol . It is categorized as a heterocyclic organic compound and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethylheptyl isovalerate typically involves the esterification of 3-methylbutanoic acid with 2,6-dimethyloctan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trimethylheptyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 3-methylbutanoic acid or 2,6-dimethyloctan-2-one.
Reduction: 2,6-dimethyloctan-2-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1,1,5-Trimethylheptyl isovalerate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on microbial communities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,5-Trimethylheptyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing metabolic processes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1,5-Trimethylheptyl valerate
- 1,1,5-Trimethylheptyl isobutyrate
- 2,6-dimethyloctan-2-yl acetate
Uniqueness
1,1,5-Trimethylheptyl isovalerate is unique due to its specific ester structure, which imparts distinct physicochemical properties such as boiling point, density, and reactivity. Compared to similar compounds, it may exhibit different solubility, volatility, and interaction with biological systems .
Properties
CAS No. |
96846-72-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H30O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12-13H,7-11H2,1-6H3 |
InChI Key |
ZUDNDYNFMGZVBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


